5-Bromooxazol-2-amine
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Overview
Description
5-Bromooxazol-2-amine is a heterocyclic compound that features a five-membered oxazole ring with a bromine atom at the fifth position and an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromooxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with brominated acetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound can be achieved through scalable processes involving the bromination of oxazole derivatives. The use of metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the reaction. The process typically involves the use of polar solvents and controlled temperature conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromooxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of hydroxylamines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted oxazoles.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxylamines or amines
Scientific Research Applications
5-Bromooxazol-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromooxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
5-Chlorooxazol-2-amine: Similar structure but with a chlorine atom instead of bromine.
5-Iodooxazol-2-amine: Contains an iodine atom at the fifth position.
2-Amino-5-methyl-oxazole: Features a methyl group instead of a halogen at the fifth position.
Uniqueness: 5-Bromooxazol-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
5-bromo-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJOSNHIRTFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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